rac-5-Hydroxy Camphor
Description
Properties
CAS No. |
1391053-35-2 |
|---|---|
Molecular Formula |
C₁₀H₁₆O₂ |
Molecular Weight |
168.23 |
Synonyms |
5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one; 5-Hydroxy-2-bornanone; 5-Hydroxycamphor; 5-Hydroxy-2-bornanone; 5-Hydroxycamphor; |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Rac 5 Hydroxy Camphor and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution, including the relative stereochemistry of substituents. For 5-Hydroxy Camphor (B46023), both ¹H and ¹³C NMR are crucial for assigning the position and stereochemical orientation (exo or endo) of the hydroxyl group.
In the ¹H NMR spectrum of 5-exo-hydroxy-camphor, the chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons provide definitive stereochemical information. researchgate.net The proton attached to the carbon bearing the hydroxyl group (H-5) and its coupling to adjacent protons (H-6) are particularly diagnostic. For instance, the coupling constants between H-5 and the two H-6 protons (endo and exo) can differentiate between the exo and endo isomers of the alcohol. researchgate.net Comparison with the NMR data of the parent camphor molecule reveals the influence of the hydroxyl substituent on the chemical environment of nearby protons and carbons. researchgate.netchemicalbook.com
¹H NMR Spectroscopic Data for 5-exo-Hydroxy Camphor Data obtained in CDCl₃ at 200 MHz. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. springernature.comnih.gov This technique is particularly powerful for complex chiral molecules where spectroscopic data alone may be insufficient for a complete stereochemical assignment. researchgate.net
For an enantiomerically pure crystal of a 5-Hydroxy Camphor derivative, single-crystal X-ray diffraction analysis can determine its absolute structure. ed.ac.uk The analysis involves measuring the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data allow for the calculation of the precise positions of each atom in the crystal lattice. Key parameters derived from this analysis include the crystal system, space group, and the Flack parameter, which is crucial for confidently assigning the absolute configuration of a chiral molecule. researchgate.net While a specific crystal structure for rac-5-Hydroxy Camphor is not detailed in the available literature, the table below illustrates the typical parameters obtained from such an analysis.
Representative Data from a Single-Crystal X-ray Diffraction Experiment This table represents typical parameters and is not specific to this compound.
Mass Spectrometry Techniques for Structural Confirmation in Complex Mixtures and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov It is exceptionally sensitive, making it ideal for identifying compounds in complex mixtures, such as in metabolomics studies where 5-Hydroxy Camphor may be present as a metabolite of camphor. nih.gov
Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the 5-Hydroxy Camphor molecule will form a molecular ion ([M]⁺) whose mass-to-charge ratio (m/z) corresponds to its molecular weight (168.1150 Da for C₁₀H₁₆O₂). nih.gov This high-resolution mass measurement allows for the determination of the molecular formula. nih.gov Subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. For 5-Hydroxy Camphor, characteristic fragmentation pathways for alcohols and ketones would be expected. libretexts.orglibretexts.org These include the loss of a water molecule ([M-H₂O]⁺) from the hydroxyl group and α-cleavage adjacent to the carbonyl group. libretexts.org
Predicted Mass Spectrometry Fragmentation Data for 5-Hydroxy Camphor
Reactivity and Transformational Chemistry of Rac 5 Hydroxy Camphor
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group at the C5 position in rac-5-hydroxy camphor (B46023) is a prime site for functional group interconversions, allowing for the synthesis of a variety of camphor derivatives. The most prominent of these transformations is oxidation.
Oxidation: The 5-hydroxy group can be oxidized to a carbonyl group, yielding the corresponding diketone, camphane-2,5-dione. This conversion can be achieved through both chemical and biological methods. For instance, the metabolism of camphor in rabbits has been shown to produce (+)-5-endo-hydroxycamphor as a predominant product, and further metabolic processes can lead to diketone structures. nih.gov Enzymatic oxidation using 5-exo-hydroxycamphor (B1210678) dehydrogenase also facilitates this transformation. The reduction of (+/-)-camphane-2,5-dione has been observed to yield 5-endo-hydroxycamphor, demonstrating the reversibility of this pathway. nih.gov
Esterification and Etherification: While specific literature detailing the esterification of the 5-hydroxy group is not abundant, it is expected to undergo standard acid-catalyzed esterification with carboxylic acids (Fischer esterification) or react with acyl chlorides and anhydrides to form the corresponding esters. youtube.comchemistrysteps.commasterorganicchemistry.com Similarly, ether formation would be expected through reactions such as the Williamson ether synthesis. These reactions would proceed via standard mechanisms for secondary alcohols. youtube.com
| Reaction Type | Reagent/Condition | Product | Significance |
|---|---|---|---|
| Oxidation | Biological (e.g., rabbit metabolism) / Enzymatic | Camphane-2,5-dione | Forms a diketone, a key intermediate in metabolic pathways. nih.gov |
| Esterification (Predicted) | Carboxylic Acid (Acid Catalyst) | 5-Acyloxy Camphor | Introduces an ester functional group, modifying polarity and reactivity. |
| Etherification (Predicted) | Alkyl Halide (Base) | 5-Alkoxy Camphor | Forms an ether, useful as a protecting group or for further modification. |
Reactions Involving the Carbonyl Group
The ketone functionality at the C2 position of rac-5-hydroxy camphor is a hub for a wide array of chemical transformations typical of carbonyl compounds. thermofisher.comoxfordsciencetrove.com The rigid, sterically hindered nature of the bicyclo[2.2.1]heptane skeleton often imparts a high degree of stereoselectivity to these reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding a camphane-2,5-diol. This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction is influenced by the steric hindrance of the camphor framework, with the hydride typically attacking from the less hindered exo face.
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. libretexts.org
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl group to form tertiary alcohols after an acidic workup. youtube.comleah4sci.commasterorganicchemistry.com This reaction creates a new carbon-carbon bond at the C2 position. The approach of the Grignard reagent is governed by steric factors inherent to the camphor skeleton. masterorganicchemistry.comyoutube.com
Wittig Reaction: The Wittig reaction, involving a phosphonium ylide, can be used to convert the carbonyl group into a methylene group (=CH₂) or a substituted alkene, providing a route to various exocyclic camphor derivatives.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, introducing both a hydroxyl and a nitrile group at C2. libretexts.org
Reductive Deoxygenation: The carbonyl group can be completely removed to yield 5-hydroxycamphane. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. libretexts.org
| Reaction Type | Typical Reagent | Product Class | Key Transformation |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Diol | C=O → CH-OH |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol | C=O → C(OH)-R |
| Wittig Reaction | Ph₃P=CR₂ | Alkene | C=O → C=CR₂ |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane | C=O → CH₂ |
Skeletal Rearrangements and Fragmentation Reactions
The bicyclo[2.2.1]heptane core of camphor is known for its susceptibility to skeletal rearrangements, primarily driven by the relief of ring strain. These transformations, often classified as Wagner-Meerwein rearrangements, typically proceed through carbocation intermediates. wikipedia.orglscollege.ac.inyoutube.com The generation of a carbocation at a position adjacent to a strained ring system can trigger a 1,2-alkyl or hydride shift. libretexts.org
In the context of 5-hydroxy camphor, the formation of a carbocation at C5 (via dehydration of the hydroxyl group under acidic conditions) or at adjacent carbons could initiate such a rearrangement. For example, acylation of camphor with certain reagents in the presence of strong acids has been shown to induce carbocationic rearrangements, with the reaction course being highly dependent on the structure of the reagents and the stability of the intermediate cations. msu.ru While specific examples starting directly from 5-hydroxy camphor are not extensively documented, the presence of the hydroxyl group can influence the pathway of these rearrangements by either directing the initial carbocation formation or participating in the reaction cascade. msu.ru For instance, the presence of a hydroxyl group can alter the reaction course away from a Wagner-Meerwein rearrangement toward C-C bond cleavage if it stabilizes an alternative cationic intermediate. msu.ru
Stereocontrolled Transformations at Adjacent Centers
The existing stereochemistry of this compound, particularly the orientation of the C5-hydroxyl group (exo or endo), can exert significant influence on the stereochemical outcome of reactions at neighboring positions. This directing effect is a cornerstone of asymmetric synthesis, where the chiral scaffold of the starting material is used to control the formation of new stereocenters.
The hydroxyl group can act as a directing group through steric hindrance or by coordinating with reagents. For example, in reductions of the C2-carbonyl group, the C5-hydroxyl could coordinate with a metal hydride reagent, delivering the hydride to a specific face of the carbonyl and leading to a high diastereoselectivity in the resulting diol.
Furthermore, the C5-hydroxyl group can direct functionalization at adjacent methylene groups (C4 and C6). In related systems, it has been demonstrated that an oxygen-containing functional group at C5 can direct subsequent C-H functionalization reactions. This principle is applied in the synthesis of complex natural products where a hydroxyl group on the camphor framework is used to control the regioselectivity and stereoselectivity of subsequent oxidation or hydroxylation steps at remote positions. This directing capability makes 5-hydroxy camphor a valuable intermediate for the synthesis of highly functionalized and stereochemically complex molecules.
Applications in Advanced Chemical Synthesis and Catalysis
rac-5-Hydroxy Camphor (B46023) as a Chiral Building Block
The conformational rigidity and well-defined stereochemistry of the camphor skeleton make it an excellent chiral building block. The presence of the hydroxyl group in 5-hydroxy camphor provides a convenient handle for the attachment of various functionalities, allowing for the synthesis of a diverse array of chiral derivatives. These derivatives are instrumental in the construction of more complex chiral molecules. The predictable steric environment of the camphor framework allows for effective facial discrimination in prochiral substrates, leading to high levels of stereocontrol in subsequent reactions. The "chiral pool," which includes naturally occurring, enantiomerically pure compounds like camphor, serves as a valuable source for the synthesis of these chiral auxiliaries and ligands.
Chiral Auxiliaries Derived from Hydroxycamphor
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. Hydroxycamphor-derived auxiliaries have proven effective in a number of diastereoselective reactions due to the steric influence of the camphor backbone.
The design of effective chiral auxiliaries from hydroxycamphor often involves the derivatization of the hydroxyl group. For instance, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been synthesized as potential chiral auxiliaries. semanticscholar.orgresearchgate.net The synthesis of these compounds can be achieved by treating the corresponding sulfonamides with acryloyl chloride to yield 2-exo-acrylate esters, which then serve as substrates in asymmetric reactions. semanticscholar.orgresearchgate.net The synthesis of these auxiliaries often starts from commercially available camphor derivatives like (1S)-(+)-camphor-10-sulfonyl chloride. researchgate.net The reduction of camphor-derived sulfonamides using reagents like sodium borohydride (B1222165) can lead to epimeric mixtures of hydroxybornyl-sulfonamides, which can sometimes be separated or used as a mixture. researchgate.net
Chiral auxiliaries derived from hydroxycamphor have been successfully employed in diastereoselective carbon-carbon bond-forming reactions. One notable application is in the Morita-Baylis-Hillman (MBH) reaction, which typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde. semanticscholar.orgwikipedia.org In studies utilizing N-substituted 2-exo-hydroxybornyl-10-sulfonamides as chiral auxiliaries, the corresponding 2-exo-acrylate esters were reacted with various aldehydes in the presence of a nucleophilic catalyst like DABCO. semanticscholar.orgresearchgate.net These reactions yielded the desired MBH adducts with varying degrees of diastereoselectivity. semanticscholar.orgresearchgate.net
For example, the reaction of selected 2-exo-acrylate ester substrates with pyridine-4-carbaldehyde and 6-methylpyridine-2-carbaldehyde resulted in MBH adducts in high yields (>91%), with diastereoselectivities ranging from 7-33% diastereomeric excess (d.e.). semanticscholar.org While promising, these results indicate that further optimization of the auxiliary design and reaction conditions is necessary to achieve higher levels of stereocontrol. semanticscholar.orgresearchgate.net
In addition to the MBH reaction, camphor-derived auxiliaries have been explored in the asymmetric α-benzylation of carboxylic esters, demonstrating their broader utility in controlling stereochemistry at the α-position of carbonyl compounds. core.ac.uk
Table 1: Diastereoselectivity in Morita-Baylis-Hillman Reactions Using Hydroxycamphor-Derived Auxiliaries Data sourced from Mciteka et al., 2016. semanticscholar.org
| Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Pyridine-4-carbaldehyde | >91 | 7-33 |
| 6-Methylpyridine-2-carbaldehyde | >91 | 7-33 |
Ligands in Asymmetric Metal-Catalyzed Reactions
The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. The unique structural features of hydroxycamphor have been exploited to create a variety of chiral ligands that can effectively induce enantioselectivity in a range of metal-catalyzed transformations.
The rigid camphor backbone is an attractive structural element for the design of chiral ligands. The hydroxyl group of 5-hydroxy camphor serves as a key functional group for the introduction of coordinating atoms such as nitrogen, phosphorus, and oxygen. The C2-symmetry often found in successful chiral ligands can be incorporated into designs based on the camphor scaffold. nih.gov These ligands are designed to create a chiral environment around a metal center, thereby influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product. nih.gov
Ligands derived from hydroxycamphor have been evaluated in several important enantioselective catalytic reactions.
Henry Reaction: The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org The development of catalytic asymmetric versions of this reaction is of great interest for the synthesis of enantioenriched β-nitroalcohols, which are valuable synthetic intermediates. mdpi.com Chiral ligands are crucial for achieving high enantioselectivity in metal-catalyzed Henry reactions. organic-chemistry.org
Alkylation of Aldehydes: The enantioselective addition of organometallic reagents to aldehydes is a fundamental transformation in organic synthesis. Chiral ligands are employed to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde, leading to the formation of chiral secondary alcohols.
Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters. digitellinc.com Asymmetric Diels-Alder reactions can be achieved using chiral catalysts, where a chiral ligand coordinates to a Lewis acid, activating the dienophile and creating a chiral environment that directs the approach of the diene. nih.gov Camphor-derived α'-hydroxy enones have been used in substrate-controlled asymmetric Diels-Alder reactions, where the stereochemical outcome is dictated by the inherent chirality of the dienophile. nih.gov
Table 2: Overview of Applications in Enantioselective Catalysis
| Reaction | General Transformation | Role of Hydroxycamphor-Derived Ligand |
| Henry Reaction | R-CHO + R'-CH2NO2 → R-CH(OH)-CH(R')NO2 | Creates a chiral environment around the metal catalyst to control the stereochemistry of the C-C bond formation. |
| Alkylation of Aldehydes | R-CHO + R'-M → R-CH(OH)-R' | Induces facial selectivity in the nucleophilic addition to the aldehyde carbonyl. |
| Diels-Alder Reaction | Diene + Dienophile → Cyclohexene derivative | Coordinates to a Lewis acid catalyst, creating a chiral pocket that directs the cycloaddition. |
Coordination Chemistry of Metal Complexes with Hydroxycamphor-Derived Ligands
Coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal ion surrounded by molecules or ions known as ligands. wikipedia.org The metal acts as a Lewis acid (electron pair acceptor), while the ligands function as Lewis bases (electron pair donors), forming coordinate covalent bonds. bccampus.ca The unique, rigid, and chiral scaffold of camphor and its derivatives, such as rac-5-Hydroxy Camphor, makes them attractive candidates for the synthesis of novel ligands.
Ligands derived from the camphor framework can be designed to coordinate with a variety of transition metals. The functional groups on the camphor derivative, such as the hydroxyl (-OH) and carbonyl (C=O) groups in hydroxycamphor, can act as donor sites. Furthermore, the camphor skeleton can be chemically modified to introduce other potent donor atoms. For instance, pyridine-containing ligands based on the camphor framework have been synthesized and used in asymmetric catalysis. rsc.org These ligands can be categorized into two main groups: those where the camphor is fused to the pyridine (B92270) ring and those where a pyridine group is attached as a pendant to the camphor structure. rsc.org
Similarly, α-aminoisoborneol derivatives, which are synthesized from camphor, have been successfully used as ligands for the enantioselective addition of organozinc reagents to aldehydes. preprints.org While direct research on ligands derived specifically from this compound is not extensively detailed, the established chemistry of related camphor derivatives provides a strong precedent. The synthesis of such ligands would typically involve standard organic transformations to introduce desired coordinating moieties, followed by reaction with a suitable metal salt (e.g., chlorides or perchlorates) in an appropriate solvent to facilitate the formation of the metal complex. sysrevpharm.orgresearchgate.net The resulting complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. eolss.net
Organocatalytic Applications of Hydroxycamphor Derivatives
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions asymmetrically. The camphor scaffold is considered privileged in this field due to its natural chirality, rigid structure, and availability in both enantiomeric forms. nih.gov This allows for the creation of a diverse range of catalysts for fine-tuning stereoselective transformations. uni-lj.siresearchgate.net
Design and Synthesis of Hydroxycamphor-Based Organocatalysts
The design of organocatalysts based on the hydroxycamphor framework follows established principles of catalyst development using camphor as a chiral backbone. researchgate.net A common and effective strategy involves creating bifunctional catalysts, where the camphor scaffold provides the steric environment while other appended functional groups provide the site of activation.
Key synthetic strategies include:
Derivatization from Diamines : A frequent approach begins with the synthesis of camphor-derived diamines. nih.gov These diamines can then be functionalized with hydrogen-bond donor groups, such as thiourea (B124793) or squaramide moieties. uni-lj.sinih.gov This combination of a chiral backbone and a hydrogen-bonding group allows the catalyst to activate and orient two different reactants simultaneously.
Linkage to Other Catalytic Units : The bicyclic camphor framework is often connected to another well-known catalytic moiety, such as a proline derivative, via a suitable spacer. uni-lj.siresearchgate.net This modular approach allows for the creation of extensive libraries of catalysts where the properties can be systematically varied to optimize a specific reaction. uni-lj.si
N-Heterocyclic Carbene (NHC) Precursors : Camphor derivatives have been used to synthesize precursors for N-heterocyclic carbenes (NHCs). preprints.org Alkylation of camphor-derived benzoimidazoles can lead to the formation of these NHC precursors, which are highly effective in various organocatalytic transformations. researchgate.net
These synthetic routes are often operationally simple, enabling the preparation of the catalysts on a larger scale. uni-lj.si
Application in Asymmetric Organocatalysis (e.g., Michael Additions, Stetter Reactions)
Hydroxycamphor-derived organocatalysts are effective in a range of important asymmetric reactions, facilitating the formation of carbon-carbon bonds with high stereocontrol.
Michael Additions: The asymmetric Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. organic-chemistry.org Organocatalysts derived from camphor have demonstrated high efficacy in this area. For example, bifunctional squaramide organocatalysts prepared from camphor-1,3-diamine have been used in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives, achieving excellent enantioselectivities (up to >99% ee). uni-lj.si Similarly, novel bifunctional quaternary ammonium (B1175870) salt catalysts have been synthesized from camphor-derived diamines and tested in the Michael addition of a glycine (B1666218) Schiff base with methyl acrylate. nih.govnih.gov These catalysts create a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in a highly enantioenriched product.
| Catalyst Type | Michael Donor | Michael Acceptor | Enantiomeric Excess (ee %) |
| Camphor-1,3-diamine-derived squaramide | 1,3-Dicarbonyl compounds | trans-β-Nitrostyrene derivatives | Up to >99% |
| Camphor-derived quaternary ammonium salt | Glycine Schiff base | Methyl acrylate | Up to 11% |
| Camphor-pyrrolidine linked derivative | Cyclohexanone | β-Nitrostyrene | Up to 95% |
Stetter Reactions: The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, typically catalyzed by an N-heterocyclic carbene (NHC), which induces umpolung (polarity reversal) of the aldehyde's carbonyl carbon. nih.govorganic-chemistry.org This reaction is a powerful method for synthesizing 1,4-dicarbonyl compounds. nih.gov Chiral catalysts are essential for achieving enantioselectivity. Research has shown that D-camphor-derived triazolium salts are effective precatalysts for enantioselective intramolecular Stetter reactions. organic-chemistry.org The rigid camphor backbone imposes a specific chiral conformation on the catalytically active triazolium ylide, enabling effective stereochemical control during the C-C bond-forming step.
| Catalyst Type | Reaction Type |
| D-Camphor-derived triazolium salt | Enantioselective intramolecular Stetter reaction |
Role in Advanced Materials Chemistry
The unique structural and chemical properties of the camphor scaffold suggest its potential as a building block in materials science. researchgate.net Functionalization of materials can enhance their intrinsic properties and introduce new capabilities for applications in fields like catalysis, energy, and environmental science. rsc.org For example, the functionalization of graphene with organic molecules like triethanolamine (B1662121) has been shown to create 3D porous networks suitable for high-performance supercapacitors. rsc.org
While camphor and its derivatives are noted for their value in material science, specific applications of this compound in the development of advanced materials are not yet widely reported in the literature. Its rigid, chiral structure and the presence of a hydroxyl group for further functionalization make it a promising candidate for incorporation into polymers or as a modifying agent for surfaces and nanomaterials.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, QM/MM)
Quantum chemical calculations have been instrumental in elucidating the electronic structure and reaction pathways related to 5-hydroxy camphor (B46023). Methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful for this purpose. DFT is used to calculate the electronic structure of the active site with high accuracy, while the larger protein and solvent environment are handled by the more computationally efficient molecular mechanics force fields. nih.gov
The primary formation route of 5-hydroxy camphor in biological systems is the hydroxylation of camphor, a reaction catalyzed by enzymes like cytochrome P450. Computational studies have been pivotal in detailing the mechanism of this transformation.
The conversion of camphor to 5-exo-hydroxycamphor (B1210678) by the cytochrome P450cam enzyme is understood to proceed via a two-step "oxygen rebound" mechanism. nih.gov This process involves two key stages:
Oxygen Rebound: This leads to the formation of a transient reaction intermediate composed of a carbon radical on the camphor molecule and an iron-hydroxo species. These two components then recombine in a nearly barrierless "rebound" step to form the final product, 5-exo-hydroxycamphor.
DFT and QM/MM calculations have provided critical energetic data for this pathway. The activation energy for the initial C-H bond cleavage has been a subject of intense study, with calculations showing that the protein environment plays a crucial role in modulating this barrier. nih.govyoutube.com Some studies have shown that a specific water molecule in the active site can act as a catalyst, lowering the activation barrier for hydrogen abstraction by approximately 4 kcal/mol. nih.gov
Theoretical models also support a "two-state reactivity" paradigm, where the reaction can proceed on both doublet and quartet potential energy surfaces. nih.govnih.gov The quartet pathway is a stepwise process with a distinct intermediate, while the reaction on the doublet surface is effectively a concerted, though nonsynchronous, process. nih.govnih.gov
| Computational Method | Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| QM/MM (UB3LYP-D3/AMBER) | Hydrogen Abstraction | 21.3 | researchgate.net |
| QM/MM | Hydrogen Abstraction (Free Energy) | ~8 | youtube.com |
| QM/MM | Hydrogen Abstraction (Barrier Lowering by w903) | ~4 | nih.gov |
Computational methods can predict the most stable conformers by calculating the relative energies of different spatial arrangements. For 5-hydroxy camphor, the key stereochemical feature is the orientation of the hydroxyl group, which can be in either an exo or endo position. Quantum chemical calculations performed in the context of the enzymatic hydroxylation of camphor consistently predict the formation of the 5-exo-hydroxycamphor as the sole product. nih.gov This high stereoselectivity is explained by the specific orientation of the camphor substrate within the enzyme's active site, which exposes the 5-exo hydrogen for abstraction. The subsequent oxygen rebound is so rapid and occurs with such a low energy barrier that it prevents any loss of stereochemical information, ensuring the selective formation of the exo product.
Molecular Modeling and Dynamics Studies
Molecular modeling and, specifically, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.
In the context of 5-hydroxy camphor's formation, MD simulations have been used to model the behavior of the camphor substrate within the active site of cytochrome P450cam. These simulations show how the enzyme accommodates the substrate and how the protein's flexibility influences the substrate's positioning. The results from MD trajectories, which provide multiple snapshots of the enzyme-substrate complex, are often used as the starting structures for more computationally intensive QM/MM calculations. nih.gov This combined approach leverages the strengths of both methods: MD explores the conformational space of the large protein, while QM/MM provides a high-accuracy description of the chemical reaction itself.
Prediction of Reactivity and Selectivity in Chemical Transformations
One of the major successes of computational chemistry in studying camphor hydroxylation is the accurate prediction and rationalization of its high reactivity and selectivity. The reaction catalyzed by cytochrome P450cam is notable for being both regioselective (occurring specifically at the C5 position) and stereoselective (forming the exo product).
Theoretical models explain this selectivity through several factors:
Substrate Positioning: The active site of the P450cam enzyme is shaped to bind camphor in a highly specific orientation. This "lock-and-key" fit places the C5-exo hydrogen in close proximity to the reactive iron-oxo species, predisposing it for abstraction over any other hydrogen atom on the molecule.
Energetics of Hydrogen Abstraction: Calculations show that the activation barrier for abstracting the 5-exo hydrogen is significantly lower than for any other position.
Rapid Rebound Step: The nearly barrierless nature of the oxygen rebound step ensures that once the C5 radical is formed, it is immediately trapped by the hydroxyl group from the same side, locking in the exo stereochemistry. nih.gov
Studies using modified substrates further support these computational predictions. For instance, when the 5-position of camphor is blocked (e.g., in 5,5-difluorocamphor), the enzyme's reactivity shifts to a different position, such as one of the methyl groups (the C9 position). nih.gov This demonstrates that when the preferred site is unavailable, the enzyme will hydroxylate the next most accessible position, a change in regioselectivity that can be understood and predicted by computational models of the enzyme-substrate complex. nih.gov
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Hydroxylated Camphor (B46023) Isomers
The predominant method for producing 5-hydroxycamphor (B1217441) relies on biocatalysis, specifically the highly regio- and stereoselective hydroxylation of camphor by the enzyme Cytochrome P450cam (CYP101A1), sourced from the bacterium Pseudomonas putida. brandeis.eduresearchgate.net This enzyme almost exclusively generates the 5-exo-hydroxycamphor (B1210678) isomer. brandeis.edu While this biological system is highly efficient and specific, future research is trending towards overcoming its limitations and developing more versatile synthetic strategies.
Key research directions include:
Enzyme Engineering: Site-directed mutagenesis of P450cam is a promising avenue for altering its inherent regioselectivity. By modifying amino acid residues within the enzyme's active site, it may be possible to steer the hydroxylation towards other positions on the camphor skeleton, thereby generating a variety of hydroxylated isomers not readily accessible through the wild-type enzyme. brandeis.edu Initial studies have shown that while some mutations affect efficiency, altering the consistent 5-exo hydroxylation has proven challenging, indicating that core residues are not the only factors controlling specificity. brandeis.edu
Exploration of Other Biocatalysts: A systematic search for other microorganisms or isolated enzymes capable of hydroxylating camphor at different positions is a largely unexplored area. This could yield novel biocatalysts with complementary selectivities to P450cam.
Biomimetic Catalysis: The development of synthetic catalysts that mimic the function of P450 enzymes represents a significant challenge and a major goal in chemical synthesis. Such biomimetic systems could offer greater operational stability, broader substrate scope, and easier product recovery compared to enzymatic systems, while potentially providing access to different isomers through catalyst design.
Chemical Synthesis: Currently, there is a notable lack of reported chemical methods for the direct and selective hydroxylation of the C5 position of camphor. Developing such a process would be a substantial step forward, providing a valuable alternative to biocatalytic routes and potentially enabling larger-scale production without the need for fermentation and enzyme purification.
Exploration of Emerging Catalytic Applications
While rac-5-Hydroxy Camphor itself has not been extensively reported as a catalyst, its rigid chiral backbone makes it an ideal precursor for the development of new chiral ligands and auxiliaries for asymmetric catalysis. The camphor framework is a well-established motif in a variety of successful chiral ligands. nih.gov The introduction of a hydroxyl group at the C5 position provides a crucial chemical handle for derivatization, opening up new avenues for ligand design.
Future research in this area could focus on:
Synthesis of Novel Chiral Ligands: The 5-hydroxy group can be readily converted into ethers, esters, or used as a nucleophile to attach phosphorus, nitrogen, or sulfur-containing moieties. This would lead to new classes of P,N, O,N, or P,O-type ligands. These new ligands could be screened in a wide range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. enamine.net
Development of Organocatalysts: The camphor scaffold can be functionalized to create purely organic catalysts. The 5-hydroxy group could be a key component of a hydrogen-bonding network within an organocatalyst's active site, influencing the stereochemical outcome of a reaction.
Immobilized Catalysts: The hydroxyl group provides a convenient anchor point for immobilizing camphor-derived catalysts onto solid supports. This would facilitate catalyst separation and recycling, enhancing the sustainability and industrial applicability of the catalytic process.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
The mechanism of camphor hydroxylation by P450cam is one of the most extensively studied enzymatic reactions and serves as a paradigm for C-H bond activation. researchgate.net Despite this, advanced techniques continue to provide deeper insights. The future of mechanistic elucidation lies in the close integration of sophisticated experimental methods with high-level computational chemistry.
This integrated approach allows researchers to:
Characterize Fleeting Intermediates: The P450 catalytic cycle involves several transient intermediates. nih.gov Techniques like cryo-radiolysis coupled with Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy allow for the trapping and characterization of key species like the hydroperoxo-ferriheme intermediate (Compound 0) and the product-bound complex. nih.govresearchgate.net
Validate Reactive Species: While the high-valent iron-oxo species, Compound I, is widely accepted as the primary oxidant, direct spectroscopic evidence in the P450cam cycle remains elusive. nih.gov Integrated studies, combining experimental data from mutant enzymes with computational modeling, provide compelling indirect evidence for its formation and role in hydrogen abstraction from the C5 position of camphor. nih.gov
Map Complete Energy Profiles: Quantum mechanical/molecular mechanical (QM/MM) calculations can model the entire active site, including the protein environment, to map the energy landscape of the reaction. nih.gov These calculations have been instrumental in supporting the "oxygen rebound" mechanism, where hydrogen abstraction is followed by a nearly barrierless recombination of the hydroxyl radical with the camphor radical intermediate.
| Catalytic Intermediate/State | Experimental Evidence/Technique | Computational Support (Method) | Key Finding |
| Peroxo-ferriheme species (5A) | EPR and ENDOR spectroscopy after cryo-reduction nih.gov | N/A | Primary product after electron injection. |
| Hydroperoxo-ferriheme (Compound 0 / 5B) | EPR spectroscopy, kinetic studies nih.govresearchgate.net | DFT | Key intermediate; its formation is sensitive to mutations (e.g., T252A). nih.gov |
| Oxyferryl/Porphyrin Cation Radical (Compound I) | Indirect evidence from ENDOR of product complex nih.gov | DFT, QM/MM nih.gov | The active hydroxylating species; performs H-atom abstraction. |
| Camphor Radical & Fe(IV)-OH Intermediate | Inferred from mechanism | DFT nih.gov | Formed after H-atom abstraction; precedes the rebound step. |
| Product-Heme Complex (7A) | EPR and ENDOR spectroscopy nih.gov | N/A | Initial non-equilibrium complex with 5-exo-hydroxycamphor bound to the iron center. nih.gov |
This synergistic approach provides a detailed, motion-picture-like view of the catalytic cycle that neither experiment nor computation could achieve alone.
Potential for Derivatization into Next-Generation Chiral Scaffolds
The rigid bicyclic structure and inherent chirality of camphor have made it a cornerstone "chiral pool" starting material for asymmetric synthesis. The presence of the 5-hydroxy group in this compound significantly enhances its value as a versatile chiral building block for constructing more complex molecular architectures.
The strategic importance of the 5-hydroxy group lies in its utility as a functional handle for a wide array of chemical transformations. Future research will likely exploit this feature for the synthesis of:
Novel Chiral Auxiliaries: Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. The 5-hydroxy position offers a new attachment point for creating auxiliaries with different steric and electronic properties compared to those derived from other camphor alcohols like borneol.
Complex Natural Product Synthesis: Hydroxylated camphor derivatives can serve as chiral starting materials or key intermediates in the total synthesis of complex natural products that share the bicyclo[2.2.1]heptane core.
Chiral Probes and Sensors: By attaching chromophores or fluorophores to the 5-hydroxy position, it is possible to design molecules that can be used as chiral probes for recognizing and sensing other chiral molecules through techniques like circular dichroism or fluorescence spectroscopy.
Advanced Materials: Incorporating 5-hydroxycamphor derivatives into polymers or metal-organic frameworks (MOFs) could lead to the development of novel chiral materials with applications in asymmetric catalysis, chiral separations, or nonlinear optics. The development of such chiral molecules is of significant interest for the synthesis of medicinal compounds. google.com
The derivatization of this compound into these next-generation scaffolds represents a promising frontier for advancing the capabilities of asymmetric synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for rac-5-Hydroxy Camphor, and how can researchers ensure experimental reproducibility?
- Methodological Answer : Synthesis typically involves hydroxylation of camphor derivatives under controlled conditions (e.g., using oxidizing agents like KMnO₄ or enzymatic catalysis). To ensure reproducibility:
- Document reaction parameters (temperature, solvent, stoichiometry) in detail .
- Validate purity via HPLC or GC-MS, adhering to protocols for reporting new compounds .
- Include control experiments (e.g., blank reactions) to confirm product specificity .
Q. Which spectroscopic techniques are recommended for structural elucidation and purity assessment of rac-5-Hydroxy Camphor?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm hydroxylation sites and stereochemistry. Compare chemical shifts with camphor derivatives .
- IR Spectroscopy : Identify hydroxyl (O–H) and carbonyl (C=O) stretching vibrations .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
- Chiral HPLC : Quantify enantiomeric ratio using chiral stationary phases (e.g., cellulose-based columns) .
Q. How should researchers design baseline experiments to investigate rac-5-Hydroxy Camphor’s physicochemical properties?
- Methodological Answer :
- Solubility Studies : Use shake-flask methods across solvents (polar vs. nonpolar) at controlled temperatures .
- Thermal Stability : Employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition thresholds .
- pH-Dependent Behavior : Measure pKa via potentiometric titration or UV-Vis spectroscopy in buffered solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in enantiomeric excess (EE) data during chiral resolution of rac-5-Hydroxy Camphor?
- Methodological Answer :
- Cross-Validation : Combine chiral HPLC, circular dichroism (CD), and polarimetry to confirm EE .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate variability between replicate experiments .
- Artifact Mitigation : Test for racemization under experimental conditions (e.g., prolonged storage, temperature shifts) .
Q. How can factorial design optimize reaction conditions for synthesizing rac-5-Hydroxy Camphor with high regioselectivity?
- Methodological Answer :
- Variable Screening : Use a 2^k factorial design to test factors (e.g., catalyst loading, solvent polarity, temperature) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Validation : Confirm regioselectivity via NOESY NMR or X-ray crystallography .
Q. What computational approaches complement experimental studies of rac-5-Hydroxy Camphor’s reactivity and stereochemical outcomes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict stereochemical pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Data Integration : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of rac-5-Hydroxy Camphor?
- Methodological Answer :
- Harmonic vs. Anharmonic Models : Use scaled quantum mechanical (SQM) methods to refine DFT-derived IR frequencies .
- Isotopic Substitution : Validate peak assignments via deuterated analogs .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate spectral features with structural motifs .
Methodological Guidelines for Data Presentation
- Statistical Reporting : Include confidence intervals, effect sizes, and p-values for critical findings .
- Supplementary Materials : Archive raw spectral data, crystallographic files, and computational input/output files in repositories like Zenodo .
- Reproducibility Checklist : Provide step-by-step protocols for synthesis, characterization, and data analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
